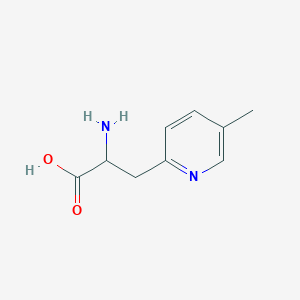

2-amino-3-(5-methylpyridin-2-yl)propanoic Acid

Descripción general

Descripción

2-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is a derivative of pyridine and is characterized by the presence of an amino group and a carboxylic acid group attached to a propanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine, followed by a series of chemical transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Corresponding oxides

Reduction: Reduced derivatives

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its role as a potential therapeutic agent. Studies suggest that it may interact with specific neurotransmitter receptors, which could be beneficial in treating neurological disorders. For instance, its interactions with glutamate receptors have been explored, indicating a possible role in modulating synaptic transmission and neuroprotection .

Case Study: Neurological Disorders

In a study examining the effects of various amino acid derivatives on neurological function, 2-amino-3-(5-methylpyridin-2-yl)propanoic acid demonstrated promising results as a modulator of excitatory neurotransmission. The compound was found to enhance synaptic plasticity in animal models, suggesting its potential use in conditions like Alzheimer's disease and other cognitive impairments .

Interactions with Biological Macromolecules

Research has shown that this compound can interact with proteins and nucleic acids, influencing cellular signaling pathways. Its binding affinity to various receptors has been characterized, revealing insights into its mechanism of action at the molecular level .

Case Study: Binding Affinity Studies

A series of binding assays were conducted to evaluate the affinity of this compound for different receptor sites. Results indicated that it binds selectively to certain glutamate receptors, which are crucial for learning and memory processes. This selectivity underscores its potential as a lead compound for drug development aimed at cognitive enhancement .

Industrial Applications

Development of Agrochemicals

In addition to its pharmaceutical applications, this compound is being explored for use in agrochemical formulations. Its ability to act as a growth regulator or herbicide could provide innovative solutions for crop management and agricultural productivity .

Mecanismo De Acción

The mechanism of action of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to produce bioactive metabolites .

Comparación Con Compuestos Similares

- 2-amino-3-(5-chloropyridin-2-yl)propanoic acid

- 2-amino-3-(5-bromopyridin-2-yl)propanoic acid

- 2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

Comparison: 2-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to the presence of a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group provides different steric and electronic properties, potentially leading to variations in its interaction with molecular targets and its overall pharmacokinetic profile.

Actividad Biológica

2-Amino-3-(5-methylpyridin-2-yl)propanoic acid, also known by its chemical formula CHNO, has garnered attention in various fields of research due to its significant biological activities. This compound is characterized by its unique structure, which includes a pyridine ring that influences its interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors . It has been shown to modulate several signaling pathways , which are crucial for maintaining cellular homeostasis and influencing disease processes. The compound's aromatic nature allows for potential electrophilic substitutions, enhancing its reactivity with biological targets.

Biological Activities

- Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, potentially affecting metabolic pathways. This interaction may lead to the modulation of enzyme activity, which is vital for various physiological processes.

- Receptor Modulation : Research indicates that this compound may act on NMDA receptors , which are critical for synaptic plasticity and memory function in the central nervous system. Its structural analogs have shown varying degrees of agonistic activity at different NMDA receptor subtypes, suggesting a potential role in cognitive enhancement or neuroprotection .

- Therapeutic Potential : Preliminary studies have suggested that this compound could be explored for therapeutic applications in treating cognitive disorders and enhancing learning and memory functions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study on NMDA receptor agonists highlighted the potential of similar compounds to enhance synaptic transmission and improve cognitive functions. The findings indicated that structural modifications could lead to significant variations in receptor affinity and efficacy .

- Another investigation focused on the synthesis of derivatives of this compound, revealing that certain modifications could enhance its biological activity, making it a candidate for further drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-3-(4-methylpyridin-2-yl)propanoic acid | 4-Methyl group on pyridine | Moderate NMDA receptor activity |

| 2-amino-3-(5-chloropyridin-2-yl)propanoic acid | Chlorine substituent | Antagonistic effects on certain receptors |

| 2-amino-3-(5-bromopyridin-2-yl)propanoic acid | Bromine substituent | Reduced affinity for NMDA receptors |

The presence of the methyl group in this compound enhances its steric and electronic properties compared to halogenated analogs, influencing its interaction profile with molecular targets.

Propiedades

IUPAC Name |

2-amino-3-(5-methylpyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-3-7(11-5-6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYQCBBDLIEYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400881 | |

| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603940-97-2 | |

| Record name | 2-AMINO-3-(5-METHYL(PYRIDIN-2-YL))PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.